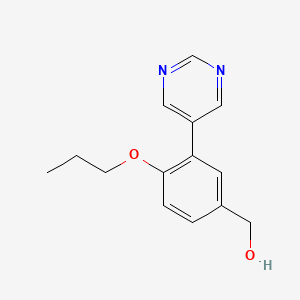![molecular formula C19H28N2O2S B3816372 N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to a class of compounds known as piperidinecarboxamides, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). By modulating the activity of these targets, N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is able to exert its biological effects.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to possess anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In addition, N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to possess neuroprotective properties, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its wide range of biological activities, making it a potential candidate for the treatment of a variety of diseases. However, one of the main limitations of N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its complex synthesis process, which requires expertise in organic chemistry. In addition, the exact mechanism of action of N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, making it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as a treatment for cancer, either alone or in combination with other therapies. Finally, future research could focus on optimizing the synthesis process of N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide to make it more accessible for use in the laboratory and potentially in clinical settings.
Applications De Recherche Scientifique
N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-methylsulfanylpropyl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-24-14-6-12-20-19(23)17-10-11-18(22)21(15-17)13-5-9-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWHMHSDBCAQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1CCC(=O)N(C1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-cyclopentene-1-carboxamide](/img/structure/B3816294.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine](/img/structure/B3816306.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3816325.png)

![1-(5-{[allyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3816341.png)

![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B3816359.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3816366.png)
![1-(4-chlorophenyl)-N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3816381.png)
![{1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B3816388.png)
![2-{1-benzyl-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3816401.png)

![1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3816407.png)